molecular formula C11H9NO2 B13861889 2-methoxy-6-Quinolinecarboxaldehyde

2-methoxy-6-Quinolinecarboxaldehyde

Cat. No.: B13861889
M. Wt: 187.19 g/mol
InChI Key: PVQDQHVPDFUBKO-UHFFFAOYSA-N
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Description

2-methoxy-6-Quinolinecarboxaldehyde is a substituted quinolinecarboxaldehyde Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-Quinolinecarboxaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where the quinoline derivative reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-Quinolinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-methoxy-6-Quinolinecarboxylic acid.

    Reduction: 2-methoxy-6-Quinolinecarbinol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-6-Quinolinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-Quinolinecarboxaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxyquinoline-3-carboxaldehyde
  • 2-methoxyquinoline-3-carboxaldehyde
  • 6-methoxyquinoline-3-carboxaldehyde

Uniqueness

2-methoxy-6-Quinolinecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-methoxyquinoline-6-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-5-3-9-6-8(7-13)2-4-10(9)12-11/h2-7H,1H3

InChI Key

PVQDQHVPDFUBKO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)C=O

Origin of Product

United States

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